MAO-B Inhibitory Potency: Thiazolopyridine Core Delivers 10- to 33-Fold Improvement over Oxazolopyridine Core
In a direct class-level comparison of core scaffolds for monoamine oxidase B (MAO-B) inhibition, replacement of the oxazolopyridine core with a thiazolopyridine core resulted in a marked improvement in potency [1]. Oxazolopyridine derivatives exhibited IC50 values ranging from 267.1 to 889.5 nM [1]. In contrast, the most potent thiazolopyridine derivative achieved an IC50 of 26.5 nM under identical assay conditions [1].
| Evidence Dimension | MAO-B enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 26.5 nM (most potent thiazolopyridine derivative) |
| Comparator Or Baseline | Oxazolopyridine derivatives: 267.1 nM to 889.5 nM |
| Quantified Difference | 10-fold to 33-fold improvement (lower IC50) |
| Conditions | In vitro MAO-B enzyme inhibition assay (exact assay conditions as reported in cited review) |
Why This Matters
A 10- to 33-fold potency gain translates directly to lower effective doses and potentially reduced off-target effects in preclinical development, making the thiazolopyridine core a strategically superior choice for MAO-B inhibitor programs.
- [1] Veer, B.; Singh, R. Pyridine derivatives as anti-Alzheimer agents. In Recent Developments in the Synthesis and Applications of Pyridines, 2023; pp 7.2.5. View Source
